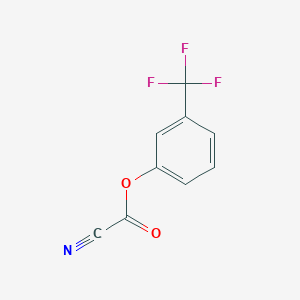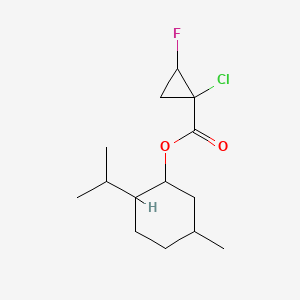![molecular formula C10H3F9N2O5 B6312786 N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide CAS No. 1357625-78-5](/img/structure/B6312786.png)
N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide, commonly referred to as NTFT, is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in a variety of fields. NTFT is a nitrogen-containing heterocyclic compound with a unique combination of properties, including low toxicity and high solubility in aqueous solutions. It has been studied for its ability to act as a catalyst in organic synthesis and as a ligand for transition metal complexes. In addition, NTFT has been investigated for its potential applications in drug delivery, bioconjugation, and as an inhibitor of enzymes.
Mecanismo De Acción
The mechanism of action of NTFT is not yet fully understood. However, it is believed that the molecule has a number of interactions with target molecules, including hydrogen bonding, electrostatic interactions, and Van der Waals forces. These interactions enable NTFT to bind to target molecules and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTFT have not been extensively studied. However, in vitro studies have suggested that NTFT has the potential to inhibit the activity of enzymes, such as acetylcholinesterase, and to modulate the activity of other proteins. In addition, NTFT has been shown to be an effective carrier for the delivery of drugs to target cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTFT has several advantages in laboratory experiments, including its low toxicity, high solubility in aqueous solutions, and ability to act as a catalyst in organic synthesis. However, the molecule has some limitations, including its potential to cause oxidative damage to cells and its limited stability in aqueous solutions.
Direcciones Futuras
Future research on NTFT should focus on further elucidating its mechanism of action and its potential applications in drug delivery, bioconjugation, and enzyme inhibition. In addition, further studies should be conducted to investigate the effects of NTFT on cells and to develop methods for its efficient synthesis. Finally, further research should be conducted to investigate the potential of NTFT to interact with other molecules and to modulate their activity.
Métodos De Síntesis
NTFT can be synthesized by a variety of methods, including the reaction of 2,2,2-trifluoroacetic acid with 4-nitro-2,5-bis(trifluoromethoxy)phenyl bromide. The reaction is carried out in an aqueous medium at temperatures ranging from 0°C to 10°C. The reaction yields a white solid product with a high purity.
Aplicaciones Científicas De Investigación
NTFT has been studied for its potential applications in a variety of scientific fields, including drug delivery, bioconjugation, and enzyme inhibition. In drug delivery, NTFT has been shown to be an effective carrier for the delivery of anticancer drugs to target cells. In bioconjugation, NTFT can be used to attach a variety of molecules to proteins, lipids, and other biomolecules. In addition, NTFT has been studied for its potential to inhibit the activity of enzymes, such as the enzyme acetylcholinesterase.
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F9N2O5/c11-8(12,13)7(22)20-3-1-6(26-10(17,18)19)4(21(23)24)2-5(3)25-9(14,15)16/h1-2H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZVFSSYUIIKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)[N+](=O)[O-])OC(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F9N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)










